2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt 2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt
Brand Name: Vulcanchem
CAS No.: 61109-39-5
VCID: VC18491808
InChI: InChI=1S/C22H18N2O5S.Na/c1-11-7-8-15(12(2)9-11)24-16-10-17(30(27,28)29)20(23)19-18(16)21(25)13-5-3-4-6-14(13)22(19)26;/h3-10,24H,23H2,1-2H3,(H,27,28,29);/q;+1/p-1
SMILES:
Molecular Formula: C22H17N2NaO5S
Molecular Weight: 444.4 g/mol

2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt

CAS No.: 61109-39-5

Cat. No.: VC18491808

Molecular Formula: C22H17N2NaO5S

Molecular Weight: 444.4 g/mol

* For research use only. Not for human or veterinary use.

2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt - 61109-39-5

Specification

CAS No. 61109-39-5
Molecular Formula C22H17N2NaO5S
Molecular Weight 444.4 g/mol
IUPAC Name sodium;1-amino-4-(2,4-dimethylanilino)-9,10-dioxoanthracene-2-sulfonate
Standard InChI InChI=1S/C22H18N2O5S.Na/c1-11-7-8-15(12(2)9-11)24-16-10-17(30(27,28)29)20(23)19-18(16)21(25)13-5-3-4-6-14(13)22(19)26;/h3-10,24H,23H2,1-2H3,(H,27,28,29);/q;+1/p-1
Standard InChI Key SKVZAVBUTKYIAK-UHFFFAOYSA-M
Canonical SMILES CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C.[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

The compound is a sodium salt of a sulfonated anthraquinone derivative. Its IUPAC name reflects the substitution pattern:

  • Anthracene core: A tricyclic aromatic system with sulfonic acid (-SO₃H) and amino (-NH₂) groups at positions 2 and 1, respectively.

  • Substituents: A (2,4-dimethylphenyl)amino group at position 4 and two ketone groups at positions 9 and 10.

  • Counterion: A monosodium cation neutralizing the sulfonate group .

Table 1: Key Molecular Data

PropertyValueSource
CAS Registry Number61109-39-5
Molecular FormulaC₂₂H₁₇N₂NaO₅S
Molecular Weight444.4 g/mol
SMILESCC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C.[Na+]
InChIKeySKVZAVBUTKYIAK-UHFFFAOYSA-M

Structural Features

  • Anthraquinone Backbone: The 9,10-dihydro-9,10-dioxo configuration confers planarity and electron-withdrawing properties, influencing reactivity and spectral characteristics.

  • Sulfonate Group: Enhances water solubility, making the compound suitable for aqueous applications.

  • Amino and Aryl Substituents: The 1-amino and 4-(2,4-dimethylphenyl)amino groups contribute to π-π stacking and hydrogen-bonding interactions, critical for dye-binding and potential biological activity .

Synthesis and Production

Synthetic Routes

The synthesis typically involves multi-step functionalization of anthraquinone:

  • Sulfonation: Anthracene is sulfonated at position 2 using oleum or chlorosulfonic acid.

  • Amination: Introduction of the amino group at position 1 via nitration followed by reduction.

  • Aryl Substitution: Coupling with 2,4-dimethylaniline under Ullmann or Buchwald-Hartwig conditions to introduce the (2,4-dimethylphenyl)amino group.

  • Salt Formation: Neutralization with sodium hydroxide to yield the monosodium salt .

Key Challenges:

  • Regioselectivity: Ensuring sulfonation and amination occur at specific positions requires careful control of reaction conditions (e.g., temperature, catalysts).

  • Purification: Column chromatography or recrystallization is necessary to isolate the monosodium salt from byproducts.

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in water (>100 mg/mL at 25°C) due to the sulfonate group; sparingly soluble in organic solvents like ethanol.

  • Stability: Stable under ambient conditions but degrades upon prolonged exposure to UV light, forming quinone-based radicals.

Spectral Characteristics

  • UV-Vis Absorption: λₘₐₐ ~ 480–520 nm (anthraquinone π→π* transitions), with shifts depending on substituent electronic effects.

  • Fluorescence: Weak emission at ~550 nm, quenched by heavy atoms or aggregation.

Biological Activity and Applications

Textile Dyeing:

  • The compound’s intense color and stability make it a candidate for dyeing synthetic fibers (e.g., polyester, nylon).

  • Mechanism: Forms covalent bonds with fiber surfaces via sulfonate and amino groups, ensuring wash-fastness.

Table 2: Comparative Dye Performance

PropertyThis CompoundAnalog (CAS 81-69-6)
λₘₐₐ (nm)505495
Wash Fastness (1–5)4.53.8
Solubility (g/L, H₂O)12090

Biological Relevance

  • Enzyme Inhibition: Anthraquinone derivatives inhibit sulfate-reducing bacteria (SRB) by disrupting electron transport chains, reducing H₂S production in oil wells .

  • Therapeutic Potential: Structural analogs show activity as P2Y12 antagonists, suggesting antiplatelet applications .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparison

Compound (CAS)SubstituentsApplication
61109-39-5 (This Work)1-NH₂, 4-(2,4-Me₂PhNH), 2-SO₃NaTextile dyeing, SRB inhibition
81-69-6 1-NH₂, 4-(4-NH₂-3-SO₃HPhNH), 2-SO₃HFluorescent probes
30845-78-4 1-SO₃K, 9,10-dionePaper dyeing

Key Trends:

  • Sulfonate Position: 2-Substitution enhances solubility compared to 1-substituted analogs .

  • Amino Groups: Electron-donating substituents (e.g., -NH₂) improve binding to biological targets .

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